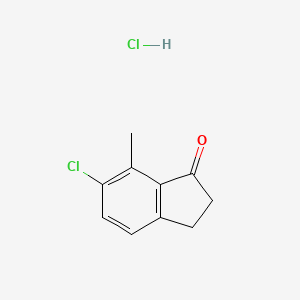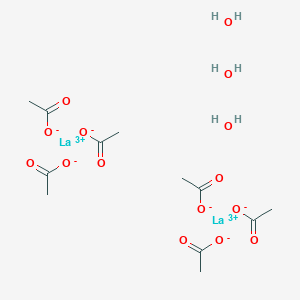
Lanthanum acetate sesquihydrate
Vue d'ensemble
Description
Lanthanum acetate sesquihydrate is an inorganic compound with the chemical formula La(CH3COO)3·1.5H2O. It is a salt of lanthanum and acetic acid, forming colorless crystals that are soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum acetate sesquihydrate can be synthesized through several methods:
-
Reaction with Lanthanum Oxide: : One common method involves reacting lanthanum(III) oxide with acetic acid. The reaction proceeds as follows: [ \text{La}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{La(CH}_3\text{COO)}_3 + 3\text{H}_2\text{O} ] This reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the lanthanum oxide .
-
Reaction with Lanthanum Carbonate: : Another method involves dissolving lanthanum carbonate in acetic acid. The steps are: [ \text{La}_2(\text{CO}_3)_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{La(CH}_3\text{COO)}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ] This method also requires controlled temperature conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lanthanum oxide with acetic acid in large reactors. The reaction mixture is then evaporated to dryness, and the resulting solid is purified by recrystallization from water or ethanol. The final product is dried under controlled conditions to obtain the sesquihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum acetate sesquihydrate undergoes several types of chemical reactions, including:
-
Decomposition: : Upon heating, this compound decomposes to form lanthanum oxide, releasing acetic acid and water in the process. The decomposition occurs in multiple steps, with intermediate formation of lanthanum dioxycarbonate .
-
Hydrolysis: : In aqueous solutions, this compound can hydrolyze to form lanthanum hydroxide and acetic acid.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form lanthanum oxide.
Reducing Agents: It can be reduced to lanthanum metal under specific conditions, although this is less common.
Major Products Formed
Lanthanum Oxide (La2O3): Formed during thermal decomposition.
Lanthanum Hydroxide (La(OH)3): Formed during hydrolysis in aqueous solutions.
Applications De Recherche Scientifique
Lanthanum acetate sesquihydrate has a wide range of applications in scientific research:
Medicine: Lanthanum compounds are investigated for their potential use in medical imaging and as therapeutic agents.
Mécanisme D'action
The mechanism by which lanthanum acetate sesquihydrate exerts its effects depends on its application:
Catalysis: In catalytic processes, this compound acts by providing active lanthanum sites that facilitate the reaction.
Biological Models: In biological systems, it mimics the behavior of lanthanum in metalloproteins, interacting with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Lanthanum acetate sesquihydrate can be compared with other lanthanum compounds such as:
Lanthanum Chloride (LaCl3): Used in similar applications but has different solubility and reactivity properties.
Lanthanum Nitrate (La(NO3)3): Another common lanthanum salt with distinct uses in various fields.
Lanthanum Oxide (La2O3): The final decomposition product of this compound, widely used in catalysis and materials science.
This compound is unique due to its specific hydration state and the ease with which it can be converted to other lanthanum compounds.
Propriétés
IUPAC Name |
lanthanum(3+);hexaacetate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2La.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPQRWPSWRTKEC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3].[La+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24La2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




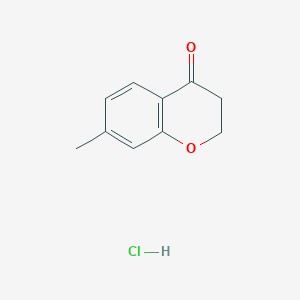



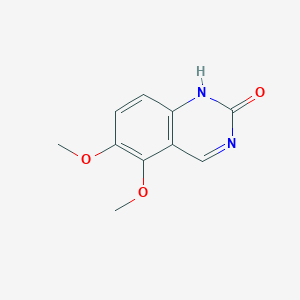
![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)
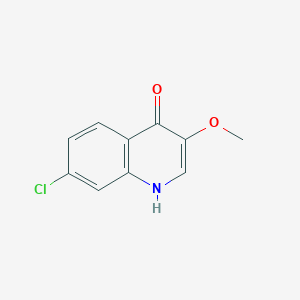
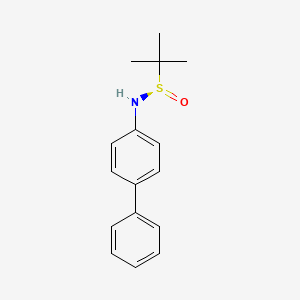
![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)

